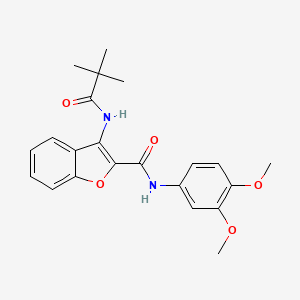

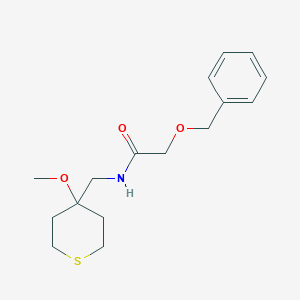

![molecular formula C11H11ClO2 B2810137 2-[1-(2-Chlorophenyl)cyclopropyl]acetic acid CAS No. 1226178-88-6](/img/structure/B2810137.png)

2-[1-(2-Chlorophenyl)cyclopropyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves several steps. For instance, the synthesis of ketamine, a compound with a similar structure, involves five steps . The process starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . This results in the formation of 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of ketamine .Aplicaciones Científicas De Investigación

Novel Synthesis Methods

Researchers have developed novel synthetic routes to create compounds related to 2-[1-(2-Chlorophenyl)cyclopropyl]acetic acid. For instance, the synthesis of substituted cyclopropane acetic acid ethyl esters from cyclopropyl alkyl ketones showcases innovative approaches to generating structurally similar compounds, highlighting the cyclopropane moiety's utility in organic synthesis (Nongkhlaw et al., 2005). Additionally, the synthesis of 2-cyclopropyl-1-(4'-chloro) acetophenone as an intermediate for cyproconazole introduces another pathway for creating valuable chemicals for further applications (Wu Mei, 2010).

Structural and Spectroscopic Studies

Structural and spectroscopic analyses of related compounds have been conducted to understand their chemical properties better. For example, studies on 4-amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its derivatives provide insights into their molecular structures through X-ray diffraction and NMR techniques, offering a foundation for further chemical and pharmaceutical research (Şahin et al., 2014).

Mechanistic Probes and Reaction Studies

Research on N-cyclopropyl-N-alkylanilines as mechanistic probes in nitrosation reactions of N,N-dialkyl aromatic amines reveals the cyclopropane group's role in chemical transformations, demonstrating its significance in studying reaction mechanisms and pathways (Loeppky & Elomari, 2000).

Catalysis and Organic Synthesis Applications

In the realm of catalysis and organic synthesis, the cyclopropenium ion has been used as a catalyst for the Beckmann rearrangement, showcasing the potential of cyclopropyl-related compounds in facilitating chemical reactions (Srivastava et al., 2010). Moreover, the synthesis of functionalized cyclopropa[c]coumarin-1a-carboxylates reveals a method for creating chromene-based chemicals, indicating the broad applicability of cyclopropyl moieties in synthesizing complex organic molecules (Ivanova et al., 2018).

Propiedades

IUPAC Name |

2-[1-(2-chlorophenyl)cyclopropyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c12-9-4-2-1-3-8(9)11(5-6-11)7-10(13)14/h1-4H,5-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQITOVSCSNDTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC(=O)O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

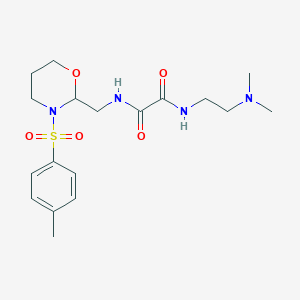

![N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2810056.png)

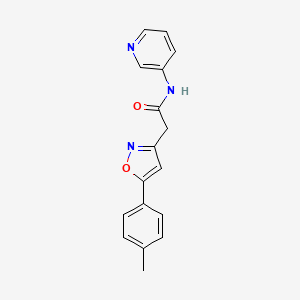

![N-Tert-butyl-3-[(2-chloropropanoylamino)methyl]benzamide](/img/structure/B2810062.png)

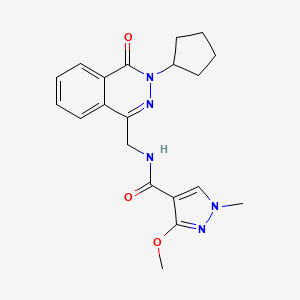

![2-phenoxy-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2810065.png)

![(2-Bromo-5-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2810067.png)

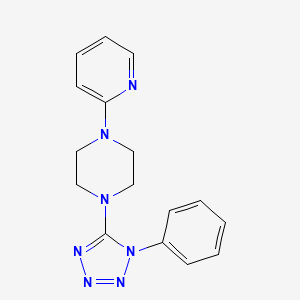

![1-(2-Pyridinyl)-4-{[5-(1,2,3-thiadiazol-4-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2810072.png)

![2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2810074.png)